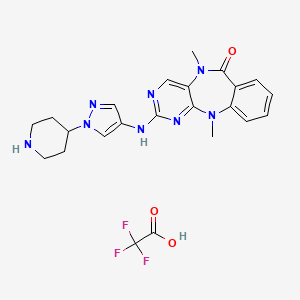

XMD-17-51 Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

XMD-17-51 Trifluoroacetate is a pyrimido-diazepinone compound known for its ability to regulate protein kinases. It was originally discovered as a derivative of HTH-01-015, a selective inhibitor of NUAK1 kinase. This compound has shown to inhibit the activity of NUAK1 kinase more effectively, with an IC50 of only 1.5 nM .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of XMD-17-51 Trifluoroacetate involves the formation of the pyrimido-diazepinone core structure. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The compound is produced in controlled environments to ensure high purity and consistency. The production process includes rigorous quality control measures to meet the standards required for research and potential therapeutic applications .

Analyse Des Réactions Chimiques

Types of Reactions: XMD-17-51 Trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced to form reduced derivatives, which may have different bioactivities.

Substitution: The trifluoroacetate groups can be substituted with other functional groups to modify its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used to substitute the trifluoroacetate groups under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Applications De Recherche Scientifique

XMD-17-51 Trifluoroacetate has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study protein kinase regulation and signal transduction pathways.

Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.

Mécanisme D'action

XMD-17-51 Trifluoroacetate exerts its effects by inhibiting the activity of various protein kinases, including NUAK1 and DCLK1. The compound binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation, decreased EMT, and diminished stemness in cancer cells . The molecular targets and pathways involved include the inhibition of Snail-1 and zinc-finger-enhancer binding protein 1, and the upregulation of E-cadherin .

Comparaison Avec Des Composés Similaires

HTH-01-015: A selective inhibitor of NUAK1 kinase, from which XMD-17-51 Trifluoroacetate is derived.

NUAK1 Inhibitors: Other compounds that inhibit NUAK1 kinase but with varying degrees of efficacy.

DCLK1 Inhibitors: Compounds targeting DCLK1 kinase, used in cancer research and therapy.

Uniqueness: this compound stands out due to its high potency in inhibiting NUAK1 kinase with an IC50 of 1.5 nM and its effectiveness in targeting DCLK1 kinase in non-small cell lung carcinoma cells. Its ability to reduce EMT and stemness markers makes it a promising candidate for cancer therapy .

Activité Biologique

XMD-17-51 Trifluoroacetate is a pyrimido-diazepinone compound that has garnered attention for its significant biological activity, particularly in cancer research. This article delves into its mechanism of action, biological effects, and potential therapeutic applications, supported by data from various studies.

XMD-17-51 exerts its effects primarily through the inhibition of protein kinases , notably Doublecortin-like kinase 1 (DCLK1) and NUAK1 . These kinases play crucial roles in cellular signaling pathways related to cancer cell proliferation and survival.

- DCLK1 Inhibition : XMD-17-51 has been shown to inhibit DCLK1 with an IC50 value of approximately 14.64 nM in cell-free assays, leading to decreased levels of DCLK1 protein in cancer cells .

- NUAK1 Inhibition : The compound also selectively inhibits NUAK1 with a remarkably low IC50 of 1.5 nM , showcasing its potency .

The inhibition of these kinases results in reduced phosphorylation of downstream targets, which is critical for processes such as epithelial-mesenchymal transition (EMT) and stemness in cancer cells.

Impact on Cancer Cell Lines

XMD-17-51 has been extensively studied in various non-small cell lung cancer (NSCLC) cell lines, including A549, NCI-H1299, and NCI-H1975. Key findings include:

- Cell Viability : Treatment with XMD-17-51 significantly reduces cell viability and induces apoptosis in these cancer cell lines .

- Stemness Markers : The compound decreases the expression of stemness markers such as β-catenin , NANOG , and OCT4 , suggesting a reduction in cancer stem cell characteristics .

- Epithelial-Mesenchymal Transition (EMT) : XMD-17-51 treatment leads to increased expression of epithelial markers like E-cadherin while downregulating EMT-related transcription factors such as Snail-1 and ZEB1.

Table 1: Summary of XMD-17-51 Effects on Cancer Cell Lines

| Cell Line | IC50 (nM) | Effect on Viability | Effect on Stemness Markers | EMT Regulation |

|---|---|---|---|---|

| A549 | 14.64 | Significant reduction | Decreased β-catenin, NANOG | Increased E-cadherin |

| NCI-H1299 | 14.64 | Significant reduction | Decreased OCT4 | Downregulated Snail-1 |

| NCI-H1975 | 14.64 | Significant reduction | Decreased NANOG | Downregulated ZEB1 |

Pharmacokinetics

The trifluoroacetate salt form of XMD-17-51 enhances its water solubility and stability, which is advantageous for its bioavailability during therapeutic applications. The compound's pharmacokinetic profile indicates that it can effectively reach target tissues while maintaining a favorable safety margin.

Case Studies

Several studies have highlighted the potential of XMD-17-51 as a therapeutic agent:

- In Vivo Efficacy : A study demonstrated that XMD-17-51 could significantly reduce tumor growth in xenograft models of NSCLC, supporting its potential as an anticancer therapy .

- Combination Therapies : Research indicates that combining XMD-17-51 with other chemotherapeutic agents may enhance its efficacy by targeting multiple pathways involved in tumor growth and survival .

Propriétés

IUPAC Name |

5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N8O.C2HF3O2/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15;3-2(4,5)1(6)7/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEQZCVFZRUKMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F3N8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.